N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-5-nitro-N-[(pyridin-2-yl)methyl]thiophene-2-carboxamide
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Overview
Description
“N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide” is a compound that belongs to the class of organic compounds known as benzenesulfonamides . It’s a derivative of benzo[d]thiazol-2-yl, which is a very important class of heterocyclic compounds that shows interesting applications in the field of medicinal chemistry .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, a series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino] benzamides and N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino] benzamides derivatives were synthesized in good yield by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .Molecular Structure Analysis
The structure of similar compounds was analyzed based on IR, 1H, 13C NMR, and mass spectral data . For example, the 1H-NMR of a similar compound showed signals at 7.32–7.52 (m, 7H, ArH), 6.84 (s, 1H, CH of thiazole), 7.64 (s, 1H, –CONH) 3.50 (s, 2H, CH2), 3.18 (s, 1H, Ar–NH) .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds include coupling reactions and treatment with various reagents . For instance, the obtained intermediate compounds substituted N-(Benzo[d]thiazol-2-yl)-2-(phenylamino) benzamides were treated with 1-(2-chloro ethyl) piperidine hydrochloride to yield the final derivatives .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds were analyzed based on their C, H, and N analysis . For instance, a similar compound had a yield of 93%, melting point of 197–199 °C, and its FT-IR (KBr, ν max cm −1) showed peaks at 1212 (C–O); 1270 (C–S); 1652 (C=N); 1664 (amide C=O); 3135–3155 (–NH) .Scientific Research Applications
Antitumor Activity
Compounds with structural components similar to the queried chemical, such as imidazole derivatives, have been extensively studied for their antitumor properties. The review by M. Iradyan, N. Iradyan, F. Arsenyan, and G. M. Stepanyan (2009) discusses various imidazole derivatives, including bis(2-chloroethyl)amino derivatives and benzimidazole, noting their potential in the development of new antitumor drugs due to their diverse biological properties (Iradyan et al., 2009).
Antibacterial and Antitubercular Activity
The modification of isoniazid (INH) structure to include N-substituted derivatives, as reviewed by M. Asif (2014), showcases the potential of such compounds in treating tuberculosis (TB). The study evaluates various derivatives for their in vitro anti-TB activity, highlighting the significance of structural modification in enhancing therapeutic efficacy against M. tuberculosis and other mycobacteria (Asif, 2014).
Chemical Sensor Development
Research into pyrimidine derivatives, as reviewed by Gitanjali Jindal and N. Kaur (2021), explores their utility in crafting optical sensors due to the compounds' ability to form coordination and hydrogen bonds. This property renders them suitable for sensing applications, further supported by their biological and medicinal relevance (Jindal & Kaur, 2021).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-5-nitro-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClN4O3S2/c1-11-13(20)5-6-14-17(11)22-19(29-14)23(10-12-4-2-3-9-21-12)18(25)15-7-8-16(28-15)24(26)27/h2-9H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWGMZPIZMBSEBC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1N=C(S2)N(CC3=CC=CC=N3)C(=O)C4=CC=C(S4)[N+](=O)[O-])Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClN4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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